molecular formula C10H17NO4 B1446473 tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate CAS No. 1393442-42-6

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Cat. No. B1446473
M. Wt: 215.25 g/mol
InChI Key: XGIVXHYQXDPQSF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate is a chemical compound with the CAS Number: 1393442-42-6 . It has a molecular weight of 215.25 and its molecular formula is C10H17NO4 . The IUPAC name for this compound is tert-butyl (2-oxo-1,3-oxazinan-3-yl)acetate .


Molecular Structure Analysis

The InChI code for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate is 1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

  • Anionic Cascade Recyclization : Ivanov (2020) discusses the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates leading to rapid cascade reactions and the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This demonstrates the compound's utility in complex chemical processes (Ivanov, 2020).

  • Green Synthesis of 1,3-Oxazinan-2-ones : A study by McElroy, Aricò, and Tundo (2012) highlights a one-pot green synthesis method for 1,3-oxazinan-2-ones, showcasing the compound's role in eco-friendly chemical synthesis (McElroy, Aricò, & Tundo, 2012).

  • Gold-Catalyzed Addition-N-Boc Cleavage-Cyclization : Zhang et al. (2020) developed a highly efficient gold-catalyzed approach for constructing 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1-ones. This highlights the compound's utility in novel heterocycle formation (Zhang et al., 2020).

  • Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) discuss the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, demonstrating the compound's role in the creation of novel aldehyde protection groups (Groth & Meldal, 2001).

  • Sc(OTf)3-Catalyzed Intramolecular Cyclization : Mao et al. (2021) developed an approach for the synthesis of 1,3-oxazinan-2-ones through Sc(OTf)3-catalyzed intramolecular cyclization, further illustrating the compound's versatility in chemical syntheses (Mao et al., 2021).

properties

IUPAC Name

tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVXHYQXDPQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148229
Record name 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

CAS RN

1393442-42-6
Record name 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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